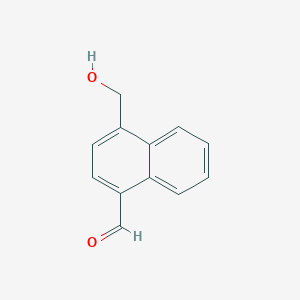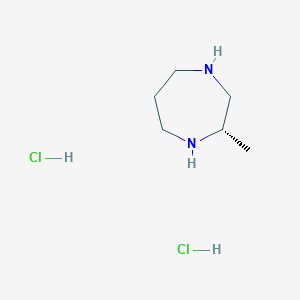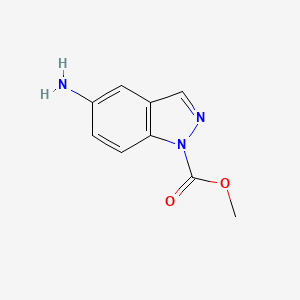
methyl 5-amino-1H-indazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-1H-indazole-1-carboxylate is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used in medicinal chemistry. This compound features a carboxylate group at the first position and an amino group at the fifth position of the indazole ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-amino-1H-indazole-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of 5-nitro-1H-indazole with methyl chloroformate, followed by reduction of the nitro group to an amino group. The reaction typically occurs under mild conditions using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-amino-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 5-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This binding disrupts the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-nitro-1H-indazole-1-carboxylate
- Methyl 5-hydroxy-1H-indazole-1-carboxylate
- Methyl 5-chloro-1H-indazole-1-carboxylate
Uniqueness
Methyl 5-amino-1H-indazole-1-carboxylate is unique due to its amino group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
Propiedades
Fórmula molecular |
C9H9N3O2 |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
methyl 5-aminoindazole-1-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-3-2-7(10)4-6(8)5-11-12/h2-5H,10H2,1H3 |
Clave InChI |
QJJBQKRPBMOECP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)N1C2=C(C=C(C=C2)N)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
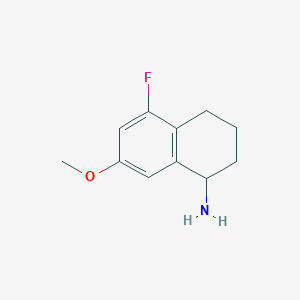
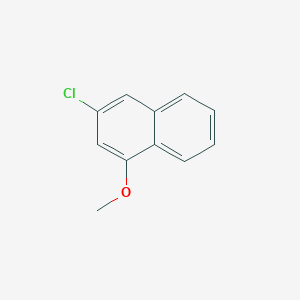



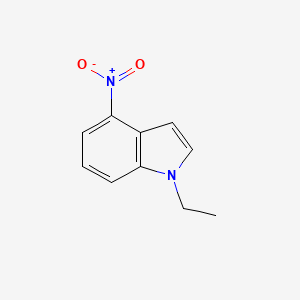

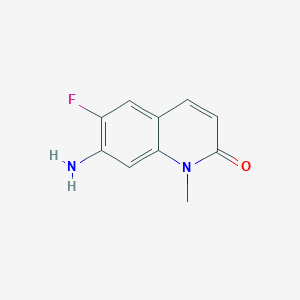
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B11904961.png)

